molecular formula C10H12O2 B017817 4-Methoxyphenylacetone CAS No. 122-84-9

4-Methoxyphenylacetone

Cat. No. B017817
CAS RN: 122-84-9
M. Wt: 164.2 g/mol
InChI Key: WFWKNGZODAOLEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Methoxyphenylacetone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of anisole with ethyl oxalyl chloride in the presence of aluminum chloride, followed by reduction via the Wolff-Kishner-Huang reaction, achieving an overall yield of 55.4% (Zhu Jin-tao, 2011). Another method described the preparation of the target compound from p-methoxybenzaldehyde and methyl 2-chloropropionate through condensation, hydrolysis, treatment with sodium bisulfite, and distillation at reduced pressure, with yields over 80% (Han Jian, 2009).

Molecular Structure Analysis

The molecular structure of 4-Methoxyphenylacetone features a methoxy group and an acetone side-chain. Studies on regioisomeric methoxy methyl phenylacetones have elucidated the relative position of these functional groups, demonstrating unique infrared spectra that differentiate these compounds from similar structures (T. Awad et al., 2010).

Chemical Reactions and Properties

4-Methoxyphenylacetone undergoes various chemical reactions, demonstrating its versatility as a chemical intermediate. Its reactivity has been explored in the context of polymers with pharmacological activity, where derivatives of 4-methoxyphenylacetic acid have been synthesized and analyzed for their stereochemical configuration and potential as polymeric drug carriers (J. S. Román & A. Gallardo, 1992).

Physical Properties Analysis

While specific studies focusing on the comprehensive physical properties of 4-Methoxyphenylacetone were not highlighted, understanding its physical properties is essential for handling and application in various chemical synthesis processes. The properties such as boiling point, melting point, and solubility in organic solvents can be inferred from its chemical structure and similar compounds.

Chemical Properties Analysis

The chemical properties of 4-Methoxyphenylacetone, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are crucial for its application in organic synthesis. Its ability to undergo reactions like amination demonstrates its chemical versatility and utility in producing pharmacologically active compounds (Katsuhiko Nakamichi et al., 1990).

Scientific Research Applications

Asymmetric Amination

  • Results and Outcomes : The asymmetric amination of 4-Methoxyphenylacetone has been shown to produce (S)-(+)-4-methoxyamphetamine with a high conversion yield .

Synthesis of Phenyl Ethylene Derivatives

  • Results and Outcomes : The synthesized compounds showed promising results in preliminary biological screenings for anticancer and antifungal activities .

Musculotropic Antispasmodic Agents

  • Results and Outcomes : Certain derivatives have been found to inhibit the peristaltic reflex, showing potential as musculotropic antispasmodic agents .

Organic Building Blocks

  • Results and Outcomes : Its use as a building block allows for the creation of diverse organic compounds with potential applications in different fields .

Anticancer Research

  • Results and Outcomes : Some derivatives have shown inhibitory effects on certain cancer cell lines, warranting further investigation .

Antifungal Research

  • Results and Outcomes : Preliminary results indicate that some derivatives possess antifungal activity, which could lead to new antifungal agents .

Enantioselective Synthesis

  • Results and Outcomes : The process can yield high-purity enantiomers, which are essential for creating drugs with fewer side effects .

Precursor for Agrochemicals

  • Results and Outcomes : The resulting agrochemicals can exhibit improved efficacy and selectivity in controlling pests and weeds .

Material Science Research

  • Results and Outcomes : The synthesized materials can be used in various applications, ranging from coatings to electronic devices .

Flavor and Fragrance Industry

  • Results and Outcomes : The compounds produced can be used in perfumes, food products, and beverages to enhance their sensory attributes .

Neuropharmacology

  • Results and Outcomes : Studies have shown that some derivatives can affect brain activity, which may lead to new treatments for neurological disorders .

Photocatalysis

  • Results and Outcomes : The photocatalytic processes can lead to the degradation of pollutants or the production of energy carriers like hydrogen .

Future Directions

Future research could focus on merging enzymatic and synthetic chemistry with computational synthesis planning . This approach could extend the space of retrosynthetic moves by thousands of uniquely enzymatic one-step transformations, discover routes to molecules for which synthetic or enzymatic searches find none, and design shorter routes for others .

properties

IUPAC Name

1-(4-methoxyphenyl)propan-2-one
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InChI

InChI=1S/C10H12O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWKNGZODAOLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
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DSSTOX Substance ID

DTXSID9059545
Record name 1-(4-Methoxyphenyl)-2-propanone
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Molecular Weight

164.20 g/mol
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Physical Description

Solid, colourless oily liquid with an anise type odour
Record name 1-(4-Methoxyphenyl)-2-propanone
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Record name 1-(p-Methoxyphenyl)-2-propanone
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Boiling Point

145.00 °C. @ 25.00 mm Hg
Record name 1-(4-Methoxyphenyl)-2-propanone
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Solubility

very slightly, insoluble in water; soluble in oils, organic solvents, miscible at room temperature (in ethanol)
Record name 1-(4-Methoxyphenyl)-2-propanone
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Record name 1-(p-Methoxyphenyl)-2-propanone
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Density

1.067-1.073
Record name 1-(p-Methoxyphenyl)-2-propanone
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Product Name

4-Methoxyphenylacetone

CAS RN

122-84-9
Record name 4-Methoxyphenylacetone
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Record name 1-(p-Methoxyphenyl)-2-propanone
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Record name 1-(P-METHOXYPHENYL)-2-PROPANONE
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Record name 1-(4-Methoxyphenyl)-2-propanone
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Melting Point

46 °C
Record name 1-(4-Methoxyphenyl)-2-propanone
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

7-Methoxy-1,2,3,4-tetrahydro-isoquinoline and 1,2,3,4-tetrahydro-isoquinolin-7-ol were prepared by a literature procedure (J. Med. Chem. 1987, 30, 2208–2216). 2-(4-Methoxy-phenyl)-1-methyl-ethylamine required for the preparation of 3-methyl-1,2,3,4-tetrahydro-isoquinolin-7-ol was obtained from 1-(4-methoxy-phenyl)-propan-2-one by Procedure X and was subsequently converted to the tetrahydroisoquinoline by the same literature method.
Name
2-(4-Methoxy-phenyl)-1-methyl-ethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

This reaction is carried out in the same manner as the reaction in example 3. The difference is that, the reactants are p-methoxyphenyl chloride (143.2 mg, 1.0 mmol), palladium cinnamyl chloride (7.9 mg, 0.015 mmol), 2-Methoxy-6-(N-methyl-N-phenyl-amino)phenyldicyclohexyl)phosphine (24.5 mg, 0.060 mmol), Cs2CO3 (651.0 mg, 2.0 mmol) in 4.0 mL acetone at 90° C. for 12 h. 1-(4′-Methoxyphenyl)-2-propanone (137.9 mg) was obtained with a yield of 84% as liquid. 1H NMR (300 MHz, CDCl3) δ 7.15-7.07 (m, 2H, ArH), 6.92-6.82 (m, 2H, ArH), 3.79 (s, 3H, OCH3), 3.63 (s, 2H, CH2), 2.13 (s, 3H, COCH3); 13C NMR (75 MHz, CDCl3) δ 206.8, 158.5, 130.3, 126.1, 114.0, 55.1, 50.0, 29.0; IR (neat) v (cm−1) 3002, 2957, 2935, 2911, 2837, 1713, 1612, 1584, 1514, 1464, 1442, 1423, 1356, 1301, 1249, 1179, 1158, 1109, 1034; MS (70 eV, EI) m/z (%): 165 (M++1, 2.58), 164 (M+, 23.60), 121 (100).
Quantity
143.2 mg
Type
reactant
Reaction Step One
Quantity
24.5 mg
Type
reactant
Reaction Step Two
Quantity
651 mg
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
palladium cinnamyl chloride
Quantity
7.9 mg
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
198
Citations
K Nakamichi, T Shibatani, Y Yamamoto… - Applied microbiology and …, 1990 - Springer
… 4-methoxyphenylacetone and its related compounds by microorganisms was investigated. Among 630 type culture strains, 4-methoxyphenylacetone-… from 4-methoxyphenylacetone. As …
Number of citations: 17 link.springer.com
T Sato, K Nakamichi, T Shibatani… - Annals of the New …, 1990 - Wiley Online Library
… from 4-methoxyphenylacetone and (+)… 4-methoxyphenylacetone. In this paper, we report the results of screening and investigations of asymmetric amination of 4-methoxyphenylacetone …
Number of citations: 4 nyaspubs.onlinelibrary.wiley.com
F Guizhen, S Tiehua - Journal of Northeast Forestry University, 1994 - Springer
The wood powder ofTetracentron Sinense Olive was extracted with the benzene and alcohol (2:1 v/v). Then, the extractive is analyzed in Gc and Gc-Ms. Twenty chemical constitutions of …
Number of citations: 3 link.springer.com
FT Noggle Jr, CR Clark, CL McMillian… - Journal of …, 1989 - academic.oup.com
… These amines were prepared via reductive amination of 4-methoxyphenylacetone with appropriate alkylamines. The ultraviolet absorption properties of the compounds are very similar, …
Number of citations: 20 academic.oup.com
D Błachut, K Wojtasiewicz, Z Czarnocki - Forensic science international, 2002 - Elsevier
… The nitropropene routes offer the possibility of the synthesis of desired amine and the key precursor, 4-methoxyphenylacetone. Alternatively, the starting ketone can also be prepared in …
Number of citations: 39 www.sciencedirect.com
A Iwasaki, Y Yamada, Y Ikenaka, J Hasegawa - Biotechnology letters, 2003 - Springer
Two soil isolates, Arthrobacter sp. KNK168 and Pseudomonas sp. KNK425, aminated 3,4-dimethoxyphenylacetone in presence of sec-butylamine as an amino donor to yield 3,4-…
Number of citations: 114 link.springer.com
NP Schepp - The Journal of Organic Chemistry, 2004 - ACS Publications
… pK a = 3.2 ± 0.2 for the radical cation of the 4-methoxyphenylacetone enol in acetonitrile. … The pK a of 3.2 for the radical cation of the enol of 4-methoxyphenylacetone measured in the …
Number of citations: 14 pubs.acs.org
SL Montgomery, A Pushpanath, RS Heath… - Science …, 2020 - science.org
… 4-methoxyphenylacetone and 100 mM cyclopropylamine at 37C (up to >99%); and (H) conversion to 12 with 100 mM 4-methoxyphenylacetone … those of 4-methoxyphenylacetone with …
Number of citations: 42 www.science.org
H Qin, X Jiang, H Huang, W Liu, J Li, Y **ao, L Mao… - Molecular …, 2017 - Elsevier
… Herein, we first reported the selective oxidation of anethole to anisaldehyde or 4-methoxyphenylacetone over heterogeneous Cu- and Fe-MOFs using IL as the additive. Notably, Cu-…
Number of citations: 5 www.sciencedirect.com
WJ Wheeler, KK Schmiegel… - Journal of Labelled …, 1989 - Wiley Online Library
… One of the key intermediates, [14C]-4-methoxyphenylacetone, was synthesized from [14C]-4-methoxyphenylacetyl chloride by a Pd(0)-catalyzed reaction with tetramethylstannane. The […

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